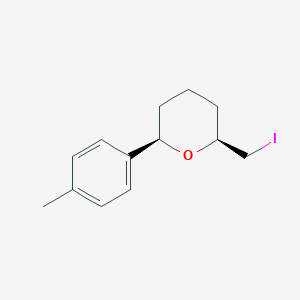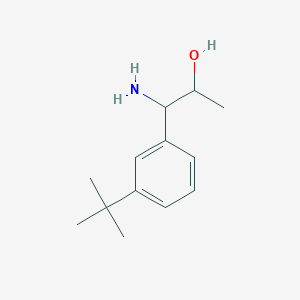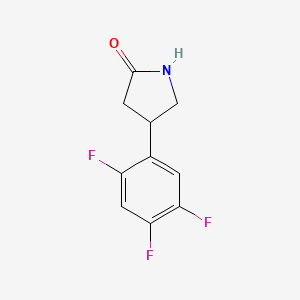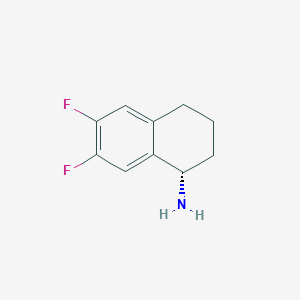
(2S,6R)-2-(Iodomethyl)-6-(P-tolyl)tetrahydro-2H-pyran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,6R)-2-(Iodomethyl)-6-(P-tolyl)tetrahydro-2H-pyran is a synthetic organic compound that belongs to the class of tetrahydropyrans. This compound is characterized by the presence of an iodomethyl group and a p-tolyl group attached to a tetrahydropyran ring. The stereochemistry of the compound is defined by the (2S,6R) configuration, indicating the specific spatial arrangement of the substituents on the ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6R)-2-(Iodomethyl)-6-(P-tolyl)tetrahydro-2H-pyran typically involves the following steps:
Formation of the Tetrahydropyran Ring: The initial step involves the formation of the tetrahydropyran ring through a cyclization reaction. This can be achieved using a variety of methods, such as the acid-catalyzed cyclization of a suitable precursor.
Introduction of the Iodomethyl Group: The iodomethyl group can be introduced via a halogenation reaction. This step often involves the use of iodine and a suitable halogenating agent under controlled conditions.
Attachment of the P-tolyl Group: The p-tolyl group can be attached through a Friedel-Crafts alkylation reaction, using p-tolyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-efficiency, and environmental considerations. Continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.
化学反応の分析
Types of Reactions
(2S,6R)-2-(Iodomethyl)-6-(P-tolyl)tetrahydro-2H-pyran can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of corresponding alcohols or ketones.
Reduction Reactions: Reduction of the compound can yield the corresponding hydrocarbon derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution Reactions: Products include azides, nitriles, and thioethers.
Oxidation Reactions: Products include alcohols and ketones.
Reduction Reactions: Products include hydrocarbons.
科学的研究の応用
(2S,6R)-2-(Iodomethyl)-6-(P-tolyl)tetrahydro-2H-pyran has several applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural product analogs.
Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: The compound is explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of specialty chemicals and materials, such as polymers and coatings.
作用機序
The mechanism of action of (2S,6R)-2-(Iodomethyl)-6-(P-tolyl)tetrahydro-2H-pyran involves its interaction with specific molecular targets. The iodomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The p-tolyl group may contribute to the compound’s binding affinity and specificity for certain targets.
類似化合物との比較
Similar Compounds
(2S,6R)-2-(Chloromethyl)-6-(P-tolyl)tetrahydro-2H-pyran: Similar structure but with a chloromethyl group instead of an iodomethyl group.
(2S,6R)-2-(Bromomethyl)-6-(P-tolyl)tetrahydro-2H-pyran: Similar structure but with a bromomethyl group instead of an iodomethyl group.
(2S,6R)-2-(Hydroxymethyl)-6-(P-tolyl)tetrahydro-2H-pyran: Similar structure but with a hydroxymethyl group instead of an iodomethyl group.
Uniqueness
The uniqueness of (2S,6R)-2-(Iodomethyl)-6-(P-tolyl)tetrahydro-2H-pyran lies in its iodomethyl group, which imparts distinct reactivity and properties compared to its chloro, bromo, and hydroxy analogs. The iodomethyl group is more reactive in nucleophilic substitution reactions, making the compound a valuable intermediate in organic synthesis.
特性
分子式 |
C13H17IO |
|---|---|
分子量 |
316.18 g/mol |
IUPAC名 |
(2S,6R)-2-(iodomethyl)-6-(4-methylphenyl)oxane |
InChI |
InChI=1S/C13H17IO/c1-10-5-7-11(8-6-10)13-4-2-3-12(9-14)15-13/h5-8,12-13H,2-4,9H2,1H3/t12-,13+/m0/s1 |
InChIキー |
GCYUMQHRLBUPGH-QWHCGFSZSA-N |
異性体SMILES |
CC1=CC=C(C=C1)[C@H]2CCC[C@H](O2)CI |
正規SMILES |
CC1=CC=C(C=C1)C2CCCC(O2)CI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-Chloro-3-{[3-(dimethylamino)propyl]amino}-1,4-dihydronaphthalene-1,4-dione hydrochloride](/img/structure/B13049540.png)






![N4-Butylthieno[3,2-D]pyrimidine-2,4-diamine](/img/structure/B13049559.png)

